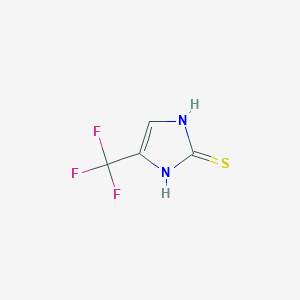

4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione

Description

4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound featuring a five-membered imidazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a thione (-S) group at the 2-position. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal and materials chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thione moiety enables hydrogen bonding and metal coordination, critical for biological activity .

Synthesis: The compound can be synthesized via refluxing 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone with trifluoromethyl-substituted thiourea in ethanol under basic conditions (e.g., sodium acetate), followed by recrystallization . Alternatively, in vivo hydroxylation of prodrugs like 4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole-2(3H)-thione has been reported .

Applications: Derivatives of imidazole-2(3H)-thiones exhibit diverse pharmacological activities, including anticancer , antiproliferative , and alpha-2 adrenergic receptor agonism .

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-8-3(10)9-2/h1H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAHGVQCIPPFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield include temperature, solvent, and acid concentration. As demonstrated in Table 1, cooling to −30°C in methanolic HCl maximizes yield to 91% by stabilizing reactive intermediates.

Table 1. Trifluoromethylation of Imidazole-2-thione 3a with Togni Reagent (5a)

| Entry | Additive | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 7 | HCl (excess) | MeOH | rt | 67 |

| 8 | HCl (excess) | MeOH | 0°C | 72 |

| 9 | HCl (excess) | MeOH | −30°C | 91 |

The general procedure entails sequential treatment of imidazole N-oxide (1 ) with cyclobutanethione (4 ) in dichloromethane, followed by trifluoromethylation in methanolic HCl at −30°C. This method’s chemoselectivity accommodates functional groups such as esters and amides, making it versatile for derivative synthesis.

Ring Transformation of Mesoionic Oxazolium Salts

An alternative route involves mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates (1 ), which react with ammonia to yield 3,4-dihydroimidazoles (3 ). Dehydration of these intermediates produces 4-trifluoromethylimidazoles (4 ), though direct conversion to the thione requires additional sulfurization steps. While this method achieves regioselective C-2 functionalization, its applicability to thione synthesis remains indirect and less efficient compared to the one-pot telescoping approach.

Analytical Validation and Structural Confirmation

Synthesized 4-(trifluoromethyl)-1H-imidazole-2(3H)-thione is characterized comprehensively:

- 1H NMR : The thione tautomer is confirmed by the absence of SH protons and presence of deshielded aromatic signals.

- LCMS : Molecular ion peaks align with the calculated mass (168.14 g/mol).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages validate stoichiometry.

Applications and Derivative Synthesis

The compound serves as a precursor for pharmacologically active agents, particularly antimicrobial and antifungal derivatives. Functionalization at the 1- and 4-positions, as evidenced by Sigma-Aldrich’s product portfolio, enables diversity-oriented synthesis of analogs like 2-phenyl-4-(trifluoromethyl)-1H-imidazole.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

While the exact compound "4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione" is not directly discussed in the provided search results, the search results do provide information on the applications of related compounds such as imidazole derivatives, trifluoromethyl-substituted compounds, and thiones, which can be used to infer potential applications of "4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione."

Note: It is important to remember that the following information is based on the properties and applications of structurally similar compounds and may not directly apply to "4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione." Further research would be needed to determine the specific applications of this compound.

Building Blocks for Synthesis

- Ligands: Trifluoromethyl-1H-imidazole can serve as a synthesis intermediate for ligands in applications of COFs (Covalent Organic Frameworks) .

- APIs and DSSCs: It can also be used in APIs (Active Pharmaceutical Ingredients) and DSSCs (Dye-Sensitized Solar Cells) .

- Core Expansion: Useful for core expansion in the synthesis of coordinating ligands .

- Facile Synthesis: The multiple functional groups allow for easier synthesis .

Medicinal Chemistry

- Antimicrobials: Imidazole derivatives are known for their use as antimicrobials, for example, in prochloraz (fungicide) and imazamox (herbicide) .

- Anti-inflammatory and analgesic agents: Series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles was synthesized and evaluated as antiinflammatory and analgesic agents .

- Drug Discovery: Fluorinated imidazole building blocks are useful for drug discovery .

- Biological Activity: Imidazole derivatives exhibit a range of biological activities.

Material Science

- Electrochromic Materials: The compound 1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione, which is an imidazole derivative, can be used in material science, specifically electrochromic materials.

- CO2 Capture and Fixation: Nitrogen-rich covalent organic frameworks based on imidazole and cyanuric chloride can efficiently capture CO2 and catalyze the cycloaddition of CO2 and epoxides .

Data Table of Related Compounds

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| 4-(Trifluoromethyl)-1H-imidazole | Trifluoromethyl substituent; reactive amine group | Ligand synthesis, APIs, DSSCs, CO2 capture and fixation, antimicrobial agents |

| 1-(4-fluorophenyl)-5-methyl-1H-imidazole-2(3H)-thione | Lacks difluoromethoxy group; exhibits similar biological activity | Medicinal chemistry, biological research |

| 2-(4-methoxyphenyl)-1H-imidazole-2-thione | Contains methoxy instead of difluoromethoxy; potential for different solubility | Medicinal chemistry, solubility studies |

| 4-(trifluoromethyl)phenyl imidazole-thione | Trifluoromethyl substituent; may alter electronic properties | Electronic material research, medicinal chemistry |

Electrochromic Behavior of Imidazole Derivatives

4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically, and their electrochromic behaviors were characterized. The compound was introduced into the side chain of polydithienylpyrroles (PSNS), which decreases the HOMO and LUMO energy levels of PSNS. The optical contrast of the electrodes is significant at specific wavelengths.

Reaction of N-vinylimidazole

The reaction of N-vinylimidazole unexpectedly led to the formation of the corresponding 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione .

Structure-Based Optimization of Triazole-3-Thione Derivatives

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes or receptors . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Imidazole-2(3H)-thione Derivatives

Key Observations :

Key Observations :

- Solvent and Catalyst: Ethanol with sodium acetate is a common system for imidazole-thione synthesis, but yields vary with substituent reactivity (e.g., electron-withdrawing groups like -CF₃ may slow reactions) .

- Biological Synthesis : Prodrugs like 4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole-2(3H)-thione are metabolized in vivo to active hydroxylated forms, offering a route to bypass synthetic challenges .

Key Observations :

- Trifluoromethyl vs. Arylideneamino Groups: The -CF₃ derivative’s alpha-2 agonism contrasts with the anticancer mechanism of arylideneamino analogs , highlighting substituent-dependent target specificity.

- Enzyme Inhibition : Oxadiazole-thiones (e.g., ) show lower IC₅₀ values than imidazole-thiones, suggesting heterocycle geometry impacts enzyme binding.

Biological Activity

4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to the imidazole ring, which is known to enhance biological activity through electronic and steric effects. The thione functional group also contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that derivatives of imidazole, including 4-(trifluoromethyl)-1H-imidazole-2(3H)-thione, exhibit a range of biological activities:

- Antimicrobial Activity : Imidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial potency .

- Anticancer Properties : Some studies have reported moderate cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

- Enzyme Inhibition : Compounds similar to 4-(trifluoromethyl)-1H-imidazole-2(3H)-thione have been investigated for their ability to inhibit metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance .

The mechanisms underlying the biological activities of imidazole derivatives often involve:

- Interaction with Enzymes : The thione group can interact with metal ions in active sites of enzymes, leading to inhibition. For example, structure-based studies have shown that certain imidazole derivatives can effectively bind to MBLs, enhancing the susceptibility of resistant bacteria to existing antibiotics .

- Disruption of Membrane Integrity : Some compounds may disrupt bacterial cell membranes, leading to cell death. This mechanism is particularly relevant for compounds exhibiting bactericidal activity .

Case Studies

Several studies have highlighted the biological efficacy of 4-(trifluoromethyl)-1H-imidazole-2(3H)-thione and its analogs:

-

Antibacterial Evaluation :

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione Bacillus subtilis 31.25 62.5 Analog A Staphylococcus aureus MRSA 62.5 125 - Cytotoxicity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.